Napamezole hydrochloride Napamezole hydrochloride
Brand Name: Vulcanchem
CAS No.: 87495-33-8
VCID: VC1766211
InChI: InChI=1S/C14H16N2.ClH/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14;/h1-4,9H,5-8,10H2,(H,15,16);1H
SMILES: C1CC(=CC2=CC=CC=C21)CC3=NCCN3.Cl
Molecular Formula: C14H17ClN2
Molecular Weight: 248.75 g/mol

Napamezole hydrochloride

CAS No.: 87495-33-8

Cat. No.: VC1766211

Molecular Formula: C14H17ClN2

Molecular Weight: 248.75 g/mol

* For research use only. Not for human or veterinary use.

Napamezole hydrochloride - 87495-33-8

Specification

CAS No. 87495-33-8
Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
IUPAC Name 2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C14H16N2.ClH/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14;/h1-4,9H,5-8,10H2,(H,15,16);1H
Standard InChI Key QSIVIHAAKDQDHY-UHFFFAOYSA-N
SMILES C1CC(=CC2=CC=CC=C21)CC3=NCCN3.Cl
Canonical SMILES C1CC(=CC2=CC=CC=C21)CC3=NCCN3.Cl

Introduction

Chemical Structure and Properties

Atipamezole hydrochloride is chemically identified as 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride, with the molecular formula C14H17ClN2 . The compound has a molecular weight of 248.75 daltons, making it a relatively small molecule that can potentially cross biological barriers effectively . Its structure consists of an imidazole ring attached to a 2-ethyl-2,3-dihydro-1H-indene group, with hydrochloride salt formation providing stability and improved solubility characteristics compared to the free base form. This structural arrangement is crucial for its biological activity, particularly its ability to interact with α2-adrenergic receptors.

The compound's physical and chemical properties include a predicted water solubility of 0.0706 mg/mL, indicating limited solubility in aqueous environments . It has a predicted logP value ranging from 2.95 to 3.32, suggesting moderate lipophilicity that would facilitate passage through biological membranes . The compound has one hydrogen acceptor and one hydrogen donor, contributing to its ability to form hydrogen bonds with target receptors. Atipamezole hydrochloride has a polar surface area of 28.68 Ų, which is relatively small and may contribute to its ability to cross the blood-brain barrier, an important consideration for centrally-acting compounds .

Pharmacological Classification and Mechanism of Action

Atipamezole hydrochloride functions as a synthetic α2-adrenoceptor antagonist, competitively blocking the binding of endogenous catecholamines and exogenous agonists like dexmedetomidine and medetomidine to α2-adrenergic receptors . The α2-adrenergic receptors are G-protein coupled receptors that, when activated by agonists, inhibit adenylyl cyclase activity, reduce cAMP production, and subsequently decrease sympathetic outflow from the central nervous system. By blocking these receptors, atipamezole effectively reverses the central nervous system depression, sedation, and analgesia induced by α2-adrenergic agonists.

The pharmacological activity of atipamezole is characterized by its high selectivity for α2-adrenergic receptors, making it an effective reversal agent for α2-agonist-induced effects without significantly affecting other receptor systems. This selectivity profile explains its ability to specifically counteract the sedative and analgesic effects of medetomidine and dexmedetomidine while minimizing off-target effects. When administered intravenously, atipamezole can produce a marked elevation in plasma norepinephrine concentration (approximately five-fold increase), demonstrating its ability to block the presynaptic inhibitory effect of α2-receptors on norepinephrine release .

Therapeutic Applications

Veterinary Medicine

In veterinary practice, atipamezole hydrochloride is primarily employed as a reversal agent for sedation and analgesia induced by α2-adrenergic agonists such as dexmedetomidine and medetomidine in dogs . The standard recommended dosage involves administering atipamezole at five times the preceding dose of medetomidine, as specified in product characteristics summaries for veterinary use . This precise dosing ratio ensures effective reversal while minimizing the risk of adverse effects. The ability to rapidly reverse sedation provides veterinarians with greater control over the depth and duration of sedation, improving safety during procedures and reducing recovery times.

Atipamezole's role in veterinary anesthesia is particularly valuable in situations where rapid reversal of sedation is necessary, such as in ambulatory procedures or when complications arise during sedation. The compound's efficacy in reversing α2-agonist effects contributes significantly to the safety profile of medetomidine and dexmedetomidine when used in veterinary patients. This reversal capability represents an important safety feature that has helped establish α2-agonists as valuable tools in veterinary medicine despite their potential for profound sedation and cardiovascular effects.

Pharmacokinetics and Bioavailability

Absorption and Distribution

The pharmacokinetic profile of atipamezole hydrochloride varies significantly depending on the route of administration. In human studies, following buccal administration, peak plasma concentrations were typically observed at 30 to 60 minutes post-administration, with concentration values ranging from 11 ± 3 ng/mL after a 5 mg dose to 38 ± 9 ng/mL after a 40 mg dose . The area under the concentration-time curve (AUC) similarly showed dose-dependent increases, ranging from 26 ± 4 ng × hr/mL after 5 mg to 112 ± 21 ng × hr/mL after 40 mg . These pharmacokinetic parameters demonstrate a predictable dose-response relationship that is valuable for clinical dosing.

When administered intravenously to human subjects, atipamezole demonstrated an apparent volume of distribution of approximately 2.9 L/kg, indicating extensive distribution into tissues beyond the vascular compartment . This substantial volume of distribution is consistent with the compound's moderate lipophilicity and suggests that the drug can reach various target tissues throughout the body, including the central nervous system. The distribution characteristics support its efficacy as a reversal agent for centrally-acting α2-agonists.

Metabolism and Elimination

Atipamezole hydrochloride exhibits an elimination half-life of approximately 1.5 to 1.8 hours in humans across various administration routes, indicating relatively rapid clearance from the body . The total clearance following intravenous administration has been measured at 1.2 L/hr/kg, suggesting efficient elimination mechanisms . The compound's metabolic pathways have been studied using liquid chromatography coupled with tandem mass spectrometry, allowing for precise identification and quantification of atipamezole and its metabolites in plasma samples .

The relatively short half-life of atipamezole aligns well with its clinical application as a reversal agent, where rapid onset and limited duration of action are desirable characteristics. This pharmacokinetic profile means that the reversal effects are transient and unlikely to persist beyond the duration of action of the α2-agonist being antagonized, reducing the risk of prolonged antagonistic effects or rebound phenomena. Table 1 summarizes the key pharmacokinetic parameters of atipamezole hydrochloride in humans.

Table 1: Pharmacokinetic Parameters of Atipamezole Hydrochloride in Humans

ParameterIntravenous (20 mg)Buccal (20 mg)Oral (20 mg)
Bioavailability100% (reference)33%<2%
Volume of Distribution2.9 L/kg--
Total Clearance1.2 L/hr/kg--
Elimination Half-life1.8 hours~1.5 hours~1.5 hours
Peak Plasma Concentration-~25 ng/mL*Minimal
Time to Peak Concentration-30-60 minutes-

*Estimated based on dose-response relationship observed in the study

Analytical Methods and Detection

Sophisticated analytical techniques have been developed for the detection and quantification of atipamezole in biological samples. Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for atipamezole analysis, providing high sensitivity and specificity . For research applications, protocols typically involve precipitation of plasma samples with acetonitrile containing an internal standard (such as propranolol), followed by refrigeration, centrifugation, and analysis of the supernatant . Selected reaction monitoring with m/z transitions of 213 > 117 for atipamezole allows for precise identification and quantification.

Chiral separation techniques have also been employed in research settings to distinguish between enantiomers of related compounds like dexmedetomidine and levomedetomidine, using 10mM ammonium acetate and acetonitrile as solvents . This analytical precision is crucial for pharmacokinetic studies and therapeutic drug monitoring, particularly in research contexts where precise quantification of atipamezole and related compounds is necessary. The development of these sensitive analytical methods has facilitated detailed pharmacokinetic studies that inform dosing strategies and administration approaches.

Research Findings and Future Directions

Buccal Delivery Research

A significant area of atipamezole research has focused on alternative delivery methods, particularly buccal administration. Human studies have demonstrated that buccal delivery of atipamezole hydrochloride via spray preparations in water/alcohol (50/50) solution can achieve a bioavailability of approximately 33% compared to intravenous administration, substantially exceeding the less than 2% bioavailability observed with oral administration . This marked difference highlights the challenges of oral delivery for atipamezole, likely due to extensive first-pass metabolism, and positions buccal administration as a potentially viable alternative for future clinical applications.

The research on buccal delivery has also revealed important dose-response relationships, with area under the concentration-time curve values showing proportional increases with dose escalation from 5 mg to 40 mg . This predictable pharmacokinetic behavior facilitates dose optimization for specific clinical applications. Additionally, the reduced systemic effects observed with buccal versus intravenous administration suggest that this route might offer improved tolerability while maintaining therapeutic efficacy. These findings open avenues for developing atipamezole formulations specifically designed for buccal delivery for potential future human applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator